Thalidomide-O-acetamido-PEG3-C2-Br
Description
Thalidomide-O-acetamido-PEG3-C2-Br is a brominated derivative of thalidomide conjugated with a triethylene glycol (PEG3) linker via an acetamido group.
- Thalidomide moiety: Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation via the ubiquitin-proteasome system .
- PEG3 linker: Enhances solubility, reduces nonspecific interactions, and provides spatial flexibility for binding to target proteins .
- C2-Br terminal group: The bromine atom likely serves as a reactive handle for further conjugation (e.g., in PROTAC synthesis).
This compound is designed for applications in targeted protein degradation (TPD) and chemical biology, leveraging thalidomide’s CRBN-binding properties while optimizing pharmacokinetics through PEGylation .
Properties
Molecular Formula |
C23H28BrN3O9 |
|---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C23H28BrN3O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14H2,(H,25,29)(H,26,28,30) |
InChI Key |
PXSXOOTXMKEKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG3-C2-Br involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.
PEG Linker Attachment: A PEG3 linker is then attached to the modified thalidomide.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Thalidomide-O-acetamido-PEG3-C2-Br with structurally related analogs, focusing on molecular properties, functional groups, and applications.
Table 1: Comparative Analysis of Thalidomide-PEG Conjugates
Key Differences and Rationale
Terminal Functional Group :
- Bromine (Br) : Enables nucleophilic substitution reactions (e.g., Suzuki coupling) for covalent linkage to target-binding moieties. This contrasts with carboxylic acid (used for amide bond formation ) or azide (for click chemistry ).
- Amine (NH2) : Facilitates conjugation via NHS ester or maleimide chemistry, commonly used in PROTAC design .
PEG Chain Length and Flexibility :
- All analogs feature a PEG3 linker, ensuring consistent hydrophilicity and steric flexibility. However, the C2-Br variant’s shorter alkyl chain may enhance rigidity compared to longer-chain derivatives (e.g., C3-PEG3-C1 ).
Solubility and Stability :
- PEGylation universally improves aqueous solubility, but terminal groups influence stability. For example, the bromine group may confer moderate stability compared to azide , which requires protection from light and moisture .
Biological Activity :
- Thalidomide derivatives with NH2 or acid termini are validated in PROTACs for degrading targets like BRD4 or STAT3 . The Br variant’s utility is hypothesized to depend on its coupling efficiency with warhead molecules.
Research Findings
- PROTAC Efficiency : Thalidomide-PEG3-amine conjugates demonstrate >80% target protein degradation at 100 nM in leukemia cell lines, attributed to optimal linker length and CRBN engagement .
- Synthetic Challenges : Brominated analogs require inert conditions to prevent premature hydrolysis or oxidation, unlike acid or azide derivatives .
- Toxicity Profile : PEGylation reduces thalidomide’s teratogenicity by limiting blood-brain barrier penetration, as shown in zebrafish models .
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